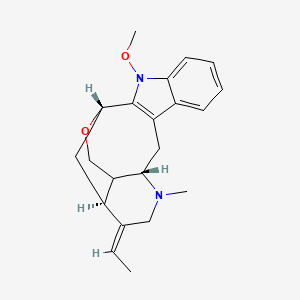

N-Methoxyanhydrovobasinediol

概要

説明

Synthesis Analysis

The synthesis of N-Methoxyanhydrovobasinediol involves complex organic reactions, which could relate to methodologies used for generating N-methoxyindoles and similar compounds. For example, N-Methoxyindoles can be produced through the reaction between nitrosoarenes and alkynes in the presence of K2CO3/(CH3)2SO4, where terminal alkynes with conjugating substituents yield 3-substituted N-methoxyindoles exclusively (A. Penoni et al., 2006).

Molecular Structure Analysis

The molecular structure of N-Methoxyanhydrovobasinediol is characterized by its complex akuammiline-related alkaloid framework, as confirmed by X-ray diffraction analysis. The detailed structural analysis contributes to understanding its chemical behavior and potential applications in various fields.

Chemical Reactions and Properties

Chemical reactions involving N-methoxy compounds often include chemodivergent and redox-neutral annulations, as seen with N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation (Youwei Xu et al., 2018). These reactions demonstrate the reactive versatility of N-methoxy functional groups in synthesizing complex organic molecules.

Physical Properties Analysis

While specific studies on the physical properties of N-Methoxyanhydrovobasinediol are not directly available, the physical properties of methoxy-substituted compounds can be inferred. Compounds like methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles exhibit distinctive thermal, photophysical, and electrochemical properties, which are crucial for applications in organic electronics (Hassan Srour et al., 2016).

Chemical Properties Analysis

The chemical properties of N-Methoxyanhydrovobasinediol likely share similarities with other N-methoxy substituted compounds, which have been shown to facilitate various organic reactions and possess unique reactivity patterns. For example, N-Methoxy-N-methylcyanoformamide acts as a highly reactive reagent for forming β-keto Weinreb amides and unsymmetrical ketones, indicating the potential reactivity of the N-Methoxyanhydrovobasinediol (Jeremy Nugent et al., 2016).

科学的研究の応用

- N-Methoxyanhydrovobasinediol from Gelsemium elegans: A study isolated a new akuammiline-related alkaloid, N-Methoxyanhydrovobasinediol, from the whole plant of Gelsemium elegans. The structure and stereochemistry of this compound were deduced by spectral methods and confirmed by X-ray diffraction analysis (Lin, Cordell, Nit, & Clardy, 1989).

Other related studies, while not directly addressing N-Methoxyanhydrovobasinediol, provide insights into similar compounds:

2-Methoxyestradiol

This compound, once considered an inactive metabolite of estradiol, has emerged as a promising agent for cancer treatment, showing oral activity in various tumor models and inhibiting tumor growth without significant signs of toxicity (Pribluda et al., 2004).

Methoxypyrazines in Wine

The study explored the impact of vine nitrogen status on 2-methoxy-3-isobutylpyrazine in grape berries and wines, indicating that environmental factors or cultural practices can influence the content of such compounds in agricultural products (Helwi et al., 2015).

Synthesis and Effects of 5-Methoxy-N,N-Dimethyltryptamine

This research examined the effects of the inhalation of vaporized synthetic 5-methoxy-N,N-dimethyltryptamine, a psychotropic substance, on neuroendocrine markers, affect, and mindfulness (Uthaug et al., 2019).

作用機序

Safety and Hazards

When handling N-Methoxyanhydrovobasinediol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers The paper “Alkaloids from Gelsemium elegans” by Xu YK, et al., published in J Nat Prod in 2006, is cited as a reference for information about N-Methoxyanhydrovobasinediol . Further details about this paper or other relevant papers are not provided in the available resources.

特性

IUPAC Name |

(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4+/t15-,17?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYGSAJRPIRJA-WNVLZHRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN([C@H]2CC3=C([C@@H]4C[C@H]1C2CO4)N(C5=CC=CC=C35)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102004539 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any studies exploring the potential applications of N-Methoxyanhydrovobasinediol?

A2: While the provided research article focuses on the isolation and identification of N-Methoxyanhydrovobasinediol from Gelsemium elegans [], it does not delve into specific applications or biological activities. Further research is needed to determine its potential uses and effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。